5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
Overview
Description
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S3 and a molecular weight of 279.79 g/mol . This compound is characterized by the presence of a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The sulfonyl chloride functional group is a key feature of this compound, making it highly reactive and useful in various chemical reactions.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities , suggesting that they may affect multiple pathways
Result of Action
Thiazole derivatives have been tested for their in vitro analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the inhibition or activation of these biomolecules, thereby influencing biochemical pathways. For instance, it has been observed to interact with thiol groups in proteins, leading to the formation of stable sulfonamide bonds .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect various types of cells, including cancer cells, by inducing apoptosis or programmed cell death. Additionally, it can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the synthesis of essential biomolecules, thereby affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific tissues, leading to localized effects. Its distribution is influenced by factors such as solubility, molecular size, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophene-2-sulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation Reactions: The thiazole and thiophene rings can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding sulfinic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation of the thiazole and thiophene rings.
Scientific Research Applications
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride lies in its high reactivity due to the presence of the sulfonyl chloride group. This makes it a versatile reagent for various chemical transformations and modifications of biomolecules. Its ability to form stable covalent bonds with nucleophiles is a key feature that distinguishes it from similar compounds .
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNRCVJBOLZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371740 | |
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215434-25-6 | |
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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